Direct Enzyme Inhibition: Human 11β-HSD1 Activity Compared to Unsubstituted Piperazine
Piperazine-1-carboxamide exhibits measurable inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme target for metabolic disorders [1]. In an assay using purified recombinant human enzyme, the compound demonstrated an IC50 of 1000 nM [1]. While this activity is moderate, it provides a quantifiable baseline for SAR studies and distinguishes the compound from unsubstituted piperazine, which lacks this specific enzyme inhibition profile due to the absence of the carboxamide moiety [2]. This data point validates its use as a starting point for developing more potent 11β-HSD1 inhibitors.
| Evidence Dimension | Inhibition of 11β-HSD1 Enzyme |
|---|---|
| Target Compound Data | IC50 = 1000 nM |
| Comparator Or Baseline | Unsubstituted piperazine (no reported 11β-HSD1 activity) |
| Quantified Difference | Activity is conferred by the carboxamide group (qualitative difference) |
| Conditions | Purified recombinant human 11β-HSD1, pH 7.2, 2°C |
Why This Matters
For researchers developing 11β-HSD1 inhibitors, this compound serves as a validated, albeit weakly active, core scaffold with established synthetic accessibility.
- [1] BindingDB. BDBM32532: piperazine-1-carboxamide, 4. Accessed April 18, 2026. View Source
- [2] Sun, D., et al. (2008). 'Discovery and Initial SAR of Arylsulfonylpiperazine Inhibitors of 11beta-Hydroxysteroid Dehydrogenase Type 1 (11beta-HSD1).' Bioorganic & Medicinal Chemistry Letters, 18(12), 3513-3516. View Source
